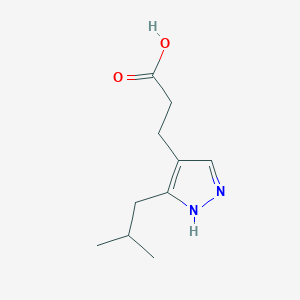
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid can be achieved through various synthetic routes. Another approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields pyrazole derivatives in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, leading to higher yields and purity .
化学反应分析
Types of Reactions
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum are used for reduction reactions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted pyrazole derivatives .
科学研究应用
3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
相似化合物的比较
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but with a methyl group instead of an isobutyl group.
3-(1H-pyrazol-1-yl)propanoic acid: Lacks the isobutyl group, making it less hydrophobic.
Uniqueness
The presence of the isobutyl group in 3-(3-isobutyl-1H-pyrazol-4-yl)propanoic acid enhances its hydrophobicity and may improve its interaction with lipid membranes, potentially increasing its biological activity compared to similar compounds .
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-9-8(6-11-12-9)3-4-10(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
XNBSCBDBNRSQRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NN1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



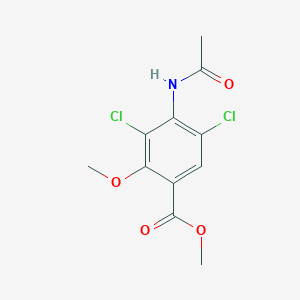
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
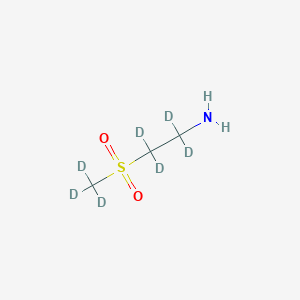
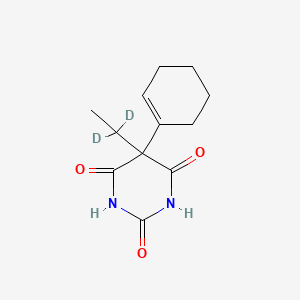
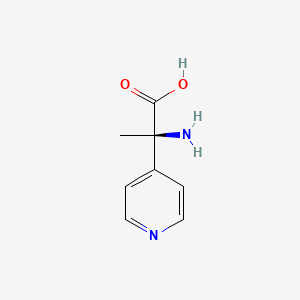
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

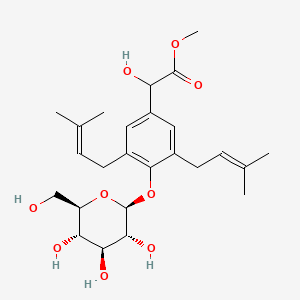
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
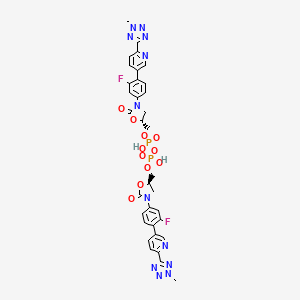

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
